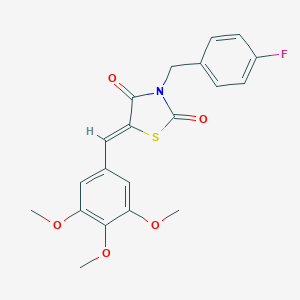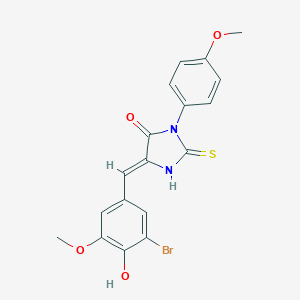![molecular formula C18H14N2O3S B307065 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B307065.png)
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is a chemical compound that has gained significant interest in scientific research. This compound is a thiazolidine derivative that has been synthesized using various methods. It has been found to have potential applications in different fields, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate is not fully understood. However, it has been suggested that this compound may exert its cytotoxic activity through the induction of apoptosis in cancer cells. It has also been proposed that this compound may inhibit the activity of enzymes involved in different metabolic pathways, leading to the accumulation of toxic metabolites and cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In vivo studies have shown that this compound can reduce tumor growth in animal models. However, the toxicity and pharmacokinetics of this compound have not been fully evaluated.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate in lab experiments include its potential as an anticancer agent and inhibitor of enzymes involved in different metabolic pathways. However, the limitations of using this compound in lab experiments include its toxicity and lack of pharmacokinetic data.
Orientations Futures
For the study of this compound include the evaluation of its toxicity and pharmacokinetics in animal models, investigation of its mechanism of action, development of analogs with improved pharmacological properties, evaluation of its potential as a drug candidate for the treatment of various diseases, and investigation of its potential as a diagnostic tool for cancer.
Méthodes De Synthèse
The synthesis of 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has been reported using different methods. One of the most common methods involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. The resulting compound is then reacted with 3-[(Z)-(2-amino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenol in the presence of a base to yield 3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate.
Applications De Recherche Scientifique
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate has been found to have potential applications in different fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. It has been found to exhibit cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. In biochemistry, this compound has been studied for its potential as an inhibitor of enzymes involved in different metabolic pathways. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases.
Propriétés
Nom du produit |
3-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate |
|---|---|
Formule moléculaire |
C18H14N2O3S |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[3-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]phenyl] 4-methylbenzoate |
InChI |
InChI=1S/C18H14N2O3S/c1-11-5-7-13(8-6-11)17(22)23-14-4-2-3-12(9-14)10-15-16(21)20-18(19)24-15/h2-10H,1H3,(H2,19,20,21)/b15-10- |
Clé InChI |
OCVNKCDSEOIPJC-GDNBJRDFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![Methyl 4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}benzoate](/img/structure/B306984.png)
![4-{[(2E,5Z)-5-(5-bromo-2,4-dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306985.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(4-Bromo-2-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306989.png)
![3-({5-[4-(Carboxymethoxy)-3-chloro-5-methoxybenzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306990.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)
![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)

![(2-Chloro-4-{[1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B306998.png)


![(4-{[1-(4-Methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}phenoxy)acetic acid](/img/structure/B307006.png)